Furanodictine B
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Overview
Description
Furanodictine B is a natural product found in Dictyostelium discoideum with data available.
Scientific Research Applications
1. Synthesis and Structural Analysis
- Efficient Synthesis : Matsuura et al. (2005) described an efficient and straightforward synthetic process for furanodictine B. This method is practical for constructing furanodictine B in an optically active form, utilizing a highly functionalized bicyclic derivative incorporating the glucuronolactone-derived skeleton (Matsuura et al., 2005).
- Novel Synthesis Approaches : Ogata et al. (2010) developed a novel synthesis of furanodictines A and B starting from 2-acetamido-2-deoxy-D-glucose. This method involved a transformation into epimeric bicyclic 3,6-anhydro sugars and subsequent esterification (Ogata et al., 2010).
2. Biological Applications
- Neuronal Differentiation Activity : Kikuchi et al. (2001) isolated furanodictine A and B from Dictyostelium discoideum. These compounds were found to induce potent neuronal differentiation in rat pheochromocytoma cells, suggesting potential applications in neurobiology and drug development (Kikuchi et al., 2001).
3. Chemical Properties and Further Studies
- Metathesis Strategy for Furofuranones : Morrison and Nitz (2020) demonstrated a method for synthesizing 3,6-anhydro sugars, structures common in algal polysaccharides and present in furanodictine. This method utilized tetrabutylammonium fluoride, providing insights into the chemistry of furanodictine derivatives (Morrison & Nitz, 2020).
properties
Product Name |
Furanodictine B |
---|---|
Molecular Formula |
C13H21NO6 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[(3R,3aS,6S,6aR)-6-acetamido-5-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C13H21NO6/c1-6(2)4-9(16)19-8-5-18-12-10(14-7(3)15)13(17)20-11(8)12/h6,8,10-13,17H,4-5H2,1-3H3,(H,14,15)/t8-,10+,11-,12-,13?/m1/s1 |
InChI Key |
XACKKSAZFKSCJT-FZKCVIRVSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC([C@H]2NC(=O)C)O |
Canonical SMILES |
CC(C)CC(=O)OC1COC2C1OC(C2NC(=O)C)O |
synonyms |
furanodictine B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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